Tetradecyl acrylate

Descripción general

Descripción

Tetradecyl acrylate is an organic compound with the molecular formula C17H32O2. It is an ester formed from acrylic acid and tetradecanol. This compound is a clear, colorless liquid at room temperature and is primarily used in the production of polymers and copolymers. This compound is known for its hydrophobic properties, making it useful in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetradecyl acrylate can be synthesized through the esterification of acrylic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure the quality of the final product. The reaction mixture is typically heated to around 100-120°C, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Polymerization of Acrylates

Acrylates can undergo polymerization reactions, which are crucial in creating polymers with specific properties . Radical polymerization, a common method, proceeds more rapidly as the viscosity of the reaction mixture increases . Factors such as the concentration of acrylate groups can affect the rate of frontal polymerization .

Factors Affecting Polymerization Rate

Several factors influence the polymerization rate of acrylates:

-

Chain Length : Longer acrylate ester side chains generally lead to larger

values, where

represents the propagation rate constant . -

Functionality : Multifunctional acrylates polymerize at different rates, with studies showing that monomers like trimethylolpropane triacrylate (TMPTA) polymerize faster than 1,6-hexanediol diacrylate (HDDA) .

-

Temperature : Varying the temperature affects the

value. For instance, the

for dodecyl acrylate increases with temperature .

Role of Chain Transfer Agents

Chain transfer agents, such as mercaptans, can control the degree of polymerization . The regulating index of mercaptans is influenced by the carbon number and temperature, which in turn affects the polymerization process .

Reaction with t-Butoxy Radicals

Allyl acrylate, a related compound, undergoes hydrogen abstraction and addition to both allyl and acryloyl double bonds when reacted with t-butoxy radicals .

Data on Dodecyl, Tridecyl, Tetradecyl, and Pentadecyl Acrylates

The following table summarizes kinetic data for dodecyl acrylate, tridecyl acrylate, tetradecyl acrylate, and pentadecyl acrylate :

| Monomer |

at 25°C (L mol

s

) |

| -------------------- | --------------------------------------------- |

| Dodecyl acrylate | 17,682 |

| Tridecyl acrylate | 20,333 |

| this compound | 22,034 |

| Pentadecyl acrylate | 22,635 |

This data illustrates that as the number of side-chain carbon atoms increases from 12 to 15, the

value also increases .

Reduction of Low-Temperature Viscosity

Polymers like poly(tetradecyl methyl-acrylate) can reduce the low-temperature viscosity of substances such as diesel fuel . Nanohybrids containing these polymers have been shown to be effective in enhancing the cold flow characteristics of diesel fuel .

Atom Transfer Radical Polymerization (ATRP)

Acrylates can undergo Atom Transfer Radical Polymerization (ATRP), which is affected by factors such as the solubility of the poly(acrylate) in the chosen solvent .

Terpene (Meth)Acrylates

Terpene (meth)acrylates, which share structural similarities with this compound, can be synthesized and polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . The glass transition temperature (Tg) of these polymers varies based on their structure, influencing their applications .

Aplicaciones Científicas De Investigación

Polymer Synthesis

Monomer for Polyacrylates

Tetradecyl acrylate acts as a monomer in the synthesis of polyacrylates, contributing to polymers with unique properties such as enhanced hydrophobicity and solubility. The long tetradecyl chain affects the physical properties of the resulting materials, making them suitable for applications requiring low volatility and improved mechanical strength.

Copolymerization Studies

Research has demonstrated that this compound can be copolymerized with other acrylates to tailor material properties. For instance, studies have shown that varying the ratio of this compound in copolymer systems influences polymerization kinetics and the final morphology of the materials produced .

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Octyl Acrylate | C₁₄H₂₆O₂ | Shorter alkyl chain; more volatile |

| Decyl Acrylate | C₁₆H₃₄O₂ | Intermediate chain length; different solubility |

| Hexadecyl Acrylate | C₁₈H₃₄O₂ | Longer chain; higher viscosity |

| Dodecyl Acrylate | C₁₄H₂₆O₂ | Similar to tetradecyl but with different properties |

Material Science

Surface Coatings

this compound is utilized in formulating surface coatings due to its ability to enhance hydrophobicity and durability. Its low volatility makes it suitable for applications where evaporation during application is a concern. The compound's properties allow for the creation of coatings that resist water and chemical damage, making it valuable in automotive and industrial applications .

Thermal Energy Storage

Recent studies have explored the use of this compound in phase change materials (PCMs) for thermal energy storage. By incorporating this compound into composite materials, researchers have developed shape-stabilized PCMs that exhibit improved thermal conductivity and stability, enhancing their effectiveness in energy storage applications .

Biomedical Applications

Biocompatibility Studies

this compound has been investigated for its potential use in biomedical applications due to its hydrophobic nature and compatibility with biological membranes. However, studies indicate that it may cause skin sensitization in sensitive individuals, necessitating careful evaluation before use in medical devices or skin-contact products .

Case Studies

Several case studies highlight the practical applications of this compound:

- Janus Particles Development : Research demonstrated that this compound can be used to create anisotropic Janus particles through a swelling process involving semi-interpenetrating network seed particles. This method allows for the fine-tuning of particle morphology and functionality, which is crucial for applications in drug delivery and catalysis .

- Environmental Impact Assessments : this compound has been included in studies assessing polymeric materials' environmental impact. These assessments focus on its toxicity levels and potential effects on aquatic life, providing critical data for regulatory compliance and safe usage guidelines .

Mecanismo De Acción

The mechanism of action of tetradecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. These polymers exhibit hydrophobic properties, making them suitable for applications where water resistance is essential. The molecular targets and pathways involved in its action are related to its interaction with other monomers and the formation of cross-linked polymer networks .

Comparación Con Compuestos Similares

Similar Compounds

Lauryl acrylate: Similar in structure but with a shorter alkyl chain.

Cetyl acrylate: Similar but with a longer alkyl chain.

Stearyl acrylate: Similar but with an even longer alkyl chain.

Uniqueness

Tetradecyl acrylate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications requiring moderate hydrophobic properties without compromising flexibility .

Actividad Biológica

Tetradecyl acrylate is an ester derived from acrylic acid and tetradecanol, a long-chain fatty alcohol. This compound is part of the acrylate family, which is widely recognized for its utility in various industrial applications, including coatings, adhesives, and polymers. Recent studies have begun to explore its biological activity, revealing potential applications in medicinal chemistry and bioengineering.

Chemical Structure and Properties

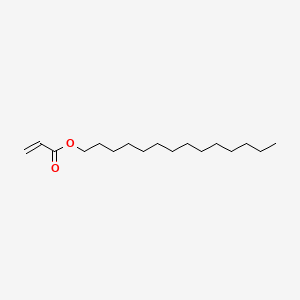

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₃₄O₂

- Molecular Weight : 254.41 g/mol

The structure features a long hydrophobic alkyl chain (tetradecyl) attached to the acrylate functional group, which influences its solubility, permeability, and biological interactions.

Infrared Spectrum Analysis

The infrared (IR) spectrum of this compound shows characteristic absorption bands that can be utilized to identify its functional groups. Key peaks include:

- C=O Stretch : Typically observed around 1720 cm⁻¹, indicating the presence of the carbonyl group.

- C-H Stretch : Peaks in the range of 2800-3000 cm⁻¹ correspond to the alkyl chain.

This spectral data is crucial for confirming the identity and purity of the compound in research settings .

Antimicrobial Properties

This compound and its derivatives exhibit notable antimicrobial properties. Research has demonstrated that compounds with long hydrophobic chains tend to disrupt microbial membranes, leading to cell lysis. A study highlighted that this compound derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays that measure free radical scavenging ability. The results indicate that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

While this compound shows promise for therapeutic applications, it is essential to assess its cytotoxicity. Studies have indicated that high concentrations may induce cytotoxic effects in certain cell lines, highlighting the need for careful dosage considerations in potential medicinal applications .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Candida albicans, demonstrating a dose-dependent response. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL, suggesting significant antifungal activity .

Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of several acrylate esters, including this compound. The results indicated that it exhibited a higher free radical scavenging activity compared to shorter-chain analogs, reinforcing the hypothesis that longer alkyl chains enhance biological activity .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antioxidant | Significant free radical scavenging | |

| Cytotoxicity | Induces cytotoxic effects at high doses |

Infrared Spectral Data

| Wavelength (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 1720 | C=O Stretch | Carbonyl group presence |

| 2800-3000 | C-H Stretch | Alkyl chain characteristics |

Propiedades

IUPAC Name |

tetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNPVKXBNDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-80-4 | |

| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066721 | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21643-42-5 | |

| Record name | Tetradecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.